molecular formula C15H16N4O6S B2537188 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170093-61-4

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2537188
CAS RN: 1170093-61-4
M. Wt: 380.38
InChI Key: RIUFXJKAEUXHMV-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a sulfamoyl group, a phenyl group, an oxadiazole ring, and a dioxine ring. These groups could potentially confer a variety of chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely complex. The presence of multiple rings (oxadiazole and dioxine) suggests that it may have a rigid, three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfamoyl group might be susceptible to hydrolysis, while the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might exhibit polarity due to the presence of nitrogen and oxygen atoms .

Scientific Research Applications

Synthesis and Antidepressant/Anticonvulsant Activities

Compounds related to the chemical structure of interest have been synthesized and evaluated for their potential antidepressant and anticonvulsant activities. For instance, novel pyrazole derivatives have demonstrated significant antidepressant activity, surpassing the efficacy of traditional medications like imipramine in specific assays. Additionally, some of these compounds have shown promising anticonvulsant effects, suggesting their potential utility in treating seizures and related neurological conditions (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Anticancer Potential

The research into functionalized amino acid derivatives, including structures akin to the chemical of interest, has highlighted their cytotoxic effects against various human cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents. Specific compounds have shown remarkable cytotoxicity against ovarian and oral cancers, underscoring the diversity of their therapeutic applications (Kumar et al., 2009).

Synthesis and Evaluation of Isoxazole and Naphthyridine Derivatives

A study detailed the synthesis of isoxazole and naphthyridine derivatives, leveraging similar chemical frameworks. These compounds were synthesized via a one-pot method and evaluated for their chemical properties. The research contributes to the broader understanding of the synthetic versatility and potential applications of such compounds in various fields of chemistry and pharmacology (Guleli et al., 2019).

Antioxidant Properties

Novel N-substituted benzyl/phenyl acetamides, incorporating the oxadiazole moiety, have been synthesized and assessed for their antioxidant activities. The exploration of these compounds offers insights into their potential as radical scavengers, highlighting their significance in designing molecules with beneficial health effects, such as combating oxidative stress (Ahmad et al., 2012).

Electrocatalysis and Photoluminescence

Research on polyamides with pendent carbazole groups, including structures similar to the discussed compound, has unveiled their promising electrocatalytic and photoluminescent properties. These findings open up possibilities for their application in materials science, particularly in developing new types of sensors, organic light-emitting diodes (OLEDs), and other electronic devices (Hsiao et al., 2013).

Mechanism of Action

Without specific context (such as the compound’s use in a biological or industrial process), it’s difficult to predict the mechanism of action .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in fields like medicinal chemistry, materials science, or industrial chemistry .

properties

IUPAC Name

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S/c1-19(2)26(21,22)11-5-3-10(4-6-11)14-17-18-15(25-14)16-13(20)12-9-23-7-8-24-12/h3-6,9H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUFXJKAEUXHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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